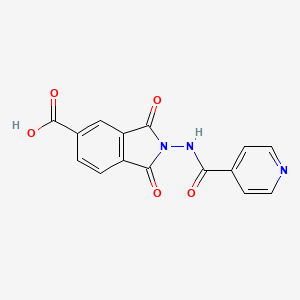![molecular formula C14H13N5O2 B5638023 3-(tetrahydrofuran-3-yl)-5-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5638023.png)
3-(tetrahydrofuran-3-yl)-5-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds bearing resemblance to the molecule often involves multi-step chemical reactions. For instance, compounds with 1,3,4-oxadiazoles and 1,2,4-triazole rings are synthesized using techniques like nucleophilic addition and cyclization reactions. Such synthetic routes are crucial for constructing the molecule's core structure and introducing various functional groups (Nikoo et al., 2012).
Molecular Structure Analysis
Detailed molecular structure analysis is typically conducted using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. These techniques allow for the determination of molecular geometry, functional groups, and electronic structure, which are essential for understanding the compound's reactivity and properties (Ustabaş et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of such molecules is influenced by the presence of multiple heterocyclic rings. For example, oxadiazoles and triazoles can undergo various chemical transformations, including acylation, nitration, and formation of Schiff bases. These reactions expand the functional versatility of the core structure, allowing for further derivatization and exploration of biological activity (Stepanov et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The incorporation of different heterocyclic rings affects the compound's overall polarity, hydrogen bonding capacity, and thermal stability. These characteristics are crucial for determining the compound's applicability in various fields (Yu et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, photochemical stability, and electrochemical behavior, are critical for understanding the molecule's potential applications. Studies often focus on the compound's behavior in organic synthesis, potential as a ligand in metal complexes, and utility in materials science. The ability to undergo specific reactions under controlled conditions can be pivotal for the development of new pharmaceuticals, agrochemicals, and materials (Bumagin et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(oxolan-3-yl)-5-[4-(1,2,4-triazol-4-yl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-3-12(19-8-15-16-9-19)4-2-10(1)14-17-13(18-21-14)11-5-6-20-7-11/h1-4,8-9,11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEURJINHFIAYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC=C(C=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tetrahydrofuran-3-yl)-5-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5637943.png)
![2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5637948.png)
![5-{[(4-carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5637974.png)
![5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-indazole-3-carboxamide](/img/structure/B5637979.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5638003.png)
![2-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-6-methylquinolin-4-ol](/img/structure/B5638011.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(2-methylphenyl)propanoyl]-4-piperidinol](/img/structure/B5638015.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5638026.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]chromane-3-carboxamide](/img/structure/B5638033.png)

![2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methylacetamide](/img/structure/B5638048.png)

![2-(3-hydroxyphenyl)-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5638060.png)